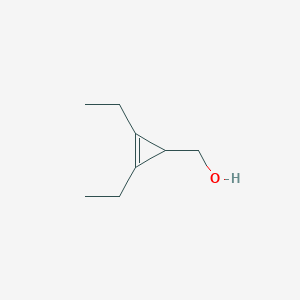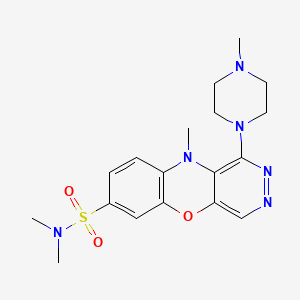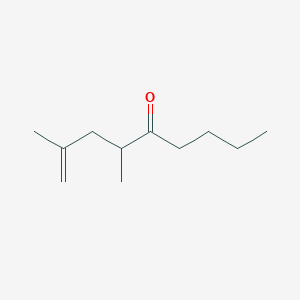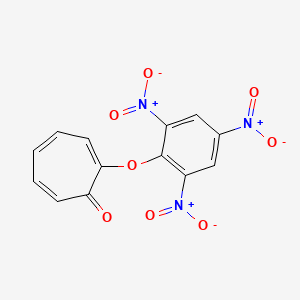
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is an organotin compound with the molecular formula C6H11BrSi It is a derivative of propargyl bromide, where the hydrogen atom of the terminal alkyne is replaced by a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane typically involves the reaction of propargyl bromide with trimethylstannane under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where propargyl bromide is reacted with trimethylstannane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine or potassium carbonate, are often used to deprotonate the alkyne and activate it for further reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas, are used in reduction reactions.
Major Products Formed
Substituted Alkynes: Formed through substitution reactions.
Coupled Products: Formed through Stille coupling or other cross-coupling reactions.
Reduced Alkanes/Alkenes: Formed through reduction reactions.
科学的研究の応用
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: Investigated for its potential use in the modification of biomolecules, such as proteins or nucleic acids, for research purposes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of bioactive compounds with therapeutic applications.
作用機序
The mechanism of action of (3-Bromoprop-1-yn-1-yl)(trimethyl)stannane involves its reactivity towards various nucleophiles and electrophiles. The trimethylstannyl group can stabilize the intermediate species formed during reactions, facilitating the formation of new bonds. The bromine atom can act as a leaving group, allowing for substitution reactions to occur. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylstannyl group.
類似化合物との比較
Similar Compounds
Propargyl Bromide: A closely related compound where the trimethylstannyl group is replaced by a hydrogen atom.
(3-Bromoprop-1-yn-1-yl)trimethylsilane: Similar in structure but with a trimethylsilyl group instead of a trimethylstannyl group.
Propargyl Chloride: Another related compound with a chlorine atom instead of bromine.
Uniqueness
(3-Bromoprop-1-yn-1-yl)(trimethyl)stannane is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability compared to its analogs. The stannyl group can participate in specific reactions, such as Stille coupling, that are not possible with the silyl or hydrogen analogs. This makes it a valuable reagent in organic synthesis and material science.
特性
CAS番号 |
64185-10-0 |
|---|---|
分子式 |
C6H11BrSn |
分子量 |
281.77 g/mol |
IUPAC名 |
3-bromoprop-1-ynyl(trimethyl)stannane |
InChI |
InChI=1S/C3H2Br.3CH3.Sn/c1-2-3-4;;;;/h3H2;3*1H3; |
InChIキー |
PBMSTFFPWINYAN-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


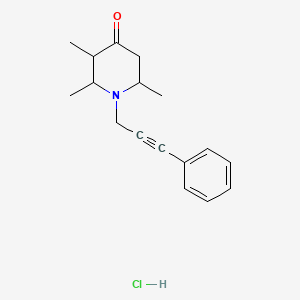
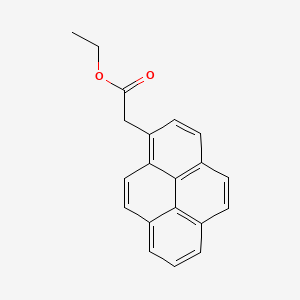
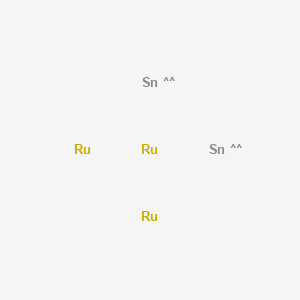
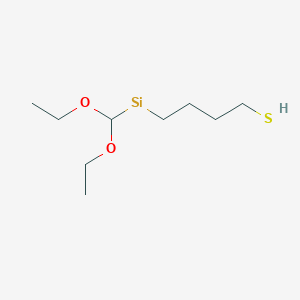
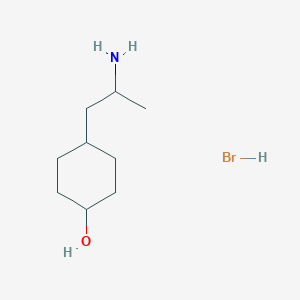

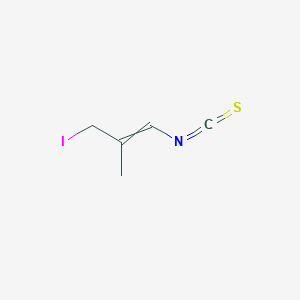
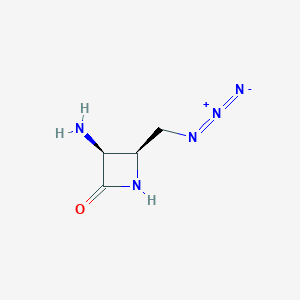
![2,3-Dinitro-2-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14507213.png)

